N-Acetyl-2-methylnorleucine

Description

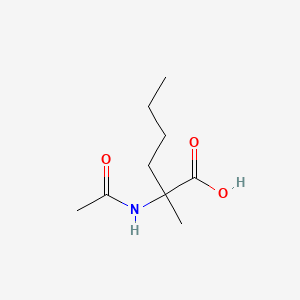

N-Acetyl-2-methylnorleucine (CAS: 147254-04-4) is a chemically modified amino acid derivative characterized by an acetylated amino group and a methyl branch at the 2-position of the norleucine backbone. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . The compound’s systematic name is 2-Acetamido-2-methylhexanoic acid, and its InChI string (1S/C9H17NO3/c1-4-5-6-9(3,8(12)13)10-7(2)11/h4-6H2,1-3H3,(H,10,11)(H,12,13)/t9-/m0/s1) confirms the stereochemistry and structural arrangement . This molecule is utilized in peptide synthesis and biochemical studies, where its methyl branch and acetyl group influence steric properties and solubility.

Properties

CAS No. |

147254-04-4 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.239 |

IUPAC Name |

2-acetamido-2-methylhexanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-4-5-6-9(3,8(12)13)10-7(2)11/h4-6H2,1-3H3,(H,10,11)(H,12,13) |

InChI Key |

DKMKVQTXFOZNBR-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C(=O)O)NC(=O)C |

Synonyms |

Norleucine, N-acetyl-2-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylnorleucine

N-Acetylnorleucine (CAS: Not explicitly provided; systematic name: 2-Acetamidohexanoic acid) is a closely related compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . Unlike N-Acetyl-2-methylnorleucine, it lacks the methyl branch at the 2-position, resulting in a straight-chain structure.

Key Differences:

| Property | This compound | N-Acetylnorleucine |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₃ | C₈H₁₅NO₃ |

| Molecular Weight | 187.24 g/mol | 173.21 g/mol |

| Structural Feature | 2-methyl branch | Straight-chain |

| Hydrophobicity | Higher (due to methyl) | Lower |

This structural modification also enhances hydrophobicity, impacting solubility in aqueous environments .

Analytical Characterization

Both compounds are analyzed using advanced mass spectrometry (MS) techniques. N-Acetylnorleucine has been characterized via high-resolution Q Exactive Orbitrap instrumentation, with curated mass spectral data available in databases . While similar methods likely apply to this compound, its methyl branch may produce distinct fragmentation patterns in MS, aiding differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.